molecular formula C16H27N3O3 B4558211 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide

Cat. No.: B4558211
M. Wt: 309.40 g/mol
InChI Key: TXMXHIGAGJXYJH-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H27N3O3 and its molecular weight is 309.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.20524173 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Schiff Base Complexes

One area of research involves the synthesis of Schiff base complexes with corrosion inhibition properties on mild steel. In a study by Das et al. (2017), cadmium(II) Schiff base complexes were prepared and examined for their corrosion inhibition properties. The complexes showed promising results in protecting mild steel surfaces, particularly the azide complexes, which were studied using electrochemical impedance spectroscopy and potentiodynamic polarization. This research opens avenues for using such complexes in corrosion engineering and material protection (Das et al., 2017).

Biomedical Applications

Another significant application of derivatives related to N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide is in the field of biomedical research. Abdelwahab et al. (2019) conducted a study on the antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with different amino compounds, including morpholine. The modified polymers showed potent antibacterial activity against various strains and exhibited reasonable antioxidant and anticancer activities. This research demonstrates the potential of such functionalized polymers in therapeutic applications (Abdelwahab et al., 2019).

Material Science and Polymer Research

In material science, the functionalization of polymers with morpholine groups has been explored for various applications. Gao et al. (2020) investigated morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide) anion exchange membranes. Using a crosslinking/post-functionalization method, they achieved membranes with higher conductivity and lower swelling ratios compared to non-crosslinked ones. These membranes exhibited good alkaline stability and high power density, making them suitable for use in fuel cells (Gao et al., 2020).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c20-15(17-7-6-14-4-2-1-3-5-14)16(21)18-8-9-19-10-12-22-13-11-19/h4H,1-3,5-13H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMXHIGAGJXYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.